3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride
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Overview
Description
3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride: is a versatile small molecule scaffold used in various chemical and biological applications. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a methyl group attached to a butanol backbone, with a hydrochloride salt form to enhance its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxy-3-methylbutan-1-ol typically involves the preparation of the primary, nonprotected enamine of a commercially available β-keto ester, such as methyl 4-methoxy-3-oxo-butanoate. This is followed by asymmetric catalytic enamine hydrogenation using a ruthenium-based catalyst (Ru-MeOBIPHEP). Alternatively, the process can be performed by asymmetric catalytic reductive amination of the β-keto ester with ammonium acetate and hydrogen using a similar ruthenium catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using the aforementioned routes, with optimization for yield and purity. The use of protective groups and subsequent deprotection steps, as well as crystallization techniques, are employed to achieve high enantiomeric excess and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methoxy-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (e.g., NaI) and bases (e.g., NaOH) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted methoxy derivatives
Scientific Research Applications
Chemistry: 3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring amino alcohols .
Industry: In the industrial sector, it is used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-4-methoxyacetanilide: Similar structure but with an acetanilide group instead of a butanol backbone.
2-Amino-4-methoxyphenol: Contains a phenol group instead of a butanol backbone.
3-Amino-3-methylbutan-1-ol: Lacks the methoxy group present in 3-Amino-4-methoxy-3-methylbutan-1-ol.
Uniqueness: 3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
3-amino-4-methoxy-3-methylbutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(7,3-4-8)5-9-2;/h8H,3-5,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEJCWQHAHQQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(COC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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